Palmitic acid-d4-2

描述

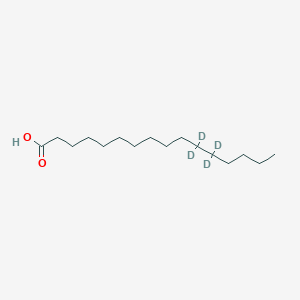

Palmitic acid-d4-2 is a deuterated fatty acid, specifically a stable isotope-labeled version of hexadecanoic acid, also known as palmitic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 11th and 12th carbon positions. It is commonly used in various scientific research applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Palmitic acid-d4-2 typically involves the deuteration of hexadecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to achieve high purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions

Palmitic acid-d4-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes and carboxylic acids.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Deuterated aldehydes and carboxylic acids.

Reduction: Deuterated alcohols.

Substitution: Deuterated derivatives with different functional groups.

科学研究应用

Metabolic Research

Role in Fatty Acid Metabolism

Palmitic acid-d4-2 is utilized in metabolic studies to trace fatty acid metabolism pathways. Its deuterated nature allows for precise tracking in biological systems. Studies have shown that palmitic acid can influence insulin resistance and inflammation in adipose tissues, making it a critical compound for understanding metabolic diseases such as type 2 diabetes mellitus .

Case Study: Insulin Resistance

In a study examining the effects of palmitic acid on insulin signaling, researchers found that elevated levels of palmitic acid were linked to increased inflammation and impaired insulin sensitivity. The study utilized this compound to monitor metabolic pathways and assess the impact on cellular functions .

Therapeutic Applications

Cardiovascular Health

this compound has been studied for its role in cardiovascular health, particularly concerning atherosclerosis. Elevated serum levels of palmitic acid have been associated with increased vulnerability to plaque instability in patients with type 2 diabetes mellitus. Research indicates that targeting specific signaling pathways influenced by palmitic acid could lead to new therapeutic strategies for reducing cardiovascular risks .

Case Study: Atherosclerosis Mechanisms

A recent study demonstrated that palmitic acid induces macrophage Delta-like ligand 4 signaling, which triggers senescence in vascular smooth muscle cells, contributing to plaque instability. By employing this compound in animal models, researchers were able to elucidate the mechanistic pathways involved and propose potential interventions .

Cosmetic Formulations

Emulsifiers and Skin Care Products

this compound is also explored in cosmetic formulations due to its emollient properties. It can enhance the texture and stability of creams and lotions, making it a valuable ingredient in skincare products. The compound's ability to improve skin hydration and barrier function has been documented in various studies .

Case Study: Topical Formulation Development

In developing a novel emulsion formulation containing this compound, researchers conducted extensive testing to evaluate its physical and sensory properties. The formulation demonstrated significant moisturizing effects and stability over time, indicating its potential for use in cosmetic applications .

Research Methodologies

To effectively study the applications of this compound, researchers employ various methodologies, including:

- Metabolomic Profiling: Utilized to assess changes in metabolite concentrations in response to palmitic acid exposure.

- Animal Models: Used for investigating the physiological effects of palmitic acid on metabolic diseases.

- In Vitro Studies: Conducted to understand cellular responses to palmitic acid at a molecular level.

Data Tables

作用机制

The mechanism of action of Palmitic acid-d4-2 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.

相似化合物的比较

Palmitic acid-d4-2 can be compared with other deuterated fatty acids, such as:

Hexadecanoic-2,2,3,3-d4acid: Deuterated at the 2nd and 3rd carbon positions.

Octadecanoic-11,11,12,12-d4acid: An 18-carbon fatty acid deuterated at the 11th and 12th positions.

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in metabolic studies and analytical applications. Its stable isotope labeling allows for precise tracking and quantification in complex biological systems.

生物活性

Palmitic acid-d4-2, a deuterated form of palmitic acid, is a long-chain saturated fatty acid that has garnered attention for its biological activities and implications in health and disease. This article provides a comprehensive overview of its biological activity, including metabolism, physiological roles, and potential health impacts, supported by data tables and case studies.

Overview of this compound

This compound (CAS #: 75736-49-1) is chemically similar to palmitic acid but contains deuterium atoms, which can be used in metabolic studies to trace the compound's behavior in biological systems. Its molecular formula is , with a molecular weight of approximately 260.45 g/mol .

Metabolism and Physiological Role

Palmitic acid plays a crucial role in various metabolic pathways. It is primarily synthesized in the liver through de novo lipogenesis (DNL) and is also obtained from dietary sources. The body maintains a tight regulation of palmitic acid levels due to its importance in cellular functions such as membrane integrity and signaling.

Key Metabolic Pathways

- Beta-Oxidation : Approximately 20-30% of dietary palmitic acid is beta-oxidized in tissues, particularly the liver .

- Incorporation into Phospholipids : About 60-70% of palmitic acid is incorporated into phospholipids, essential for maintaining membrane structure .

- Desaturation and Elongation : Palmitic acid can be desaturated to form palmitoleic acid or elongated to stearic acid, processes that are critical for lipid homeostasis .

Biological Activities

This compound has been shown to influence several biological processes:

1. Cell Signaling and Gene Expression

Research indicates that palmitic acid can induce the expression of stress-related proteins such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP), which are involved in cellular stress responses .

2. Impact on Inflammation and Metabolic Disorders

Elevated levels of palmitic acid have been linked to inflammatory processes and metabolic disorders such as Type 2 diabetes mellitus (T2DM). A study demonstrated that increased serum palmitic acid correlates with enhanced atherosclerotic plaque vulnerability in T2DM patients, mediated by macrophage signaling pathways .

3. Neuroprotective Effects

Palmitoylethanolamide (PEA), derived from palmitic acid, exhibits neuroprotective properties, suggesting that palmitic acid may play a role in brain health .

Case Study 1: Palmitic Acid in Type 2 Diabetes

A cohort study involving T2DM patients revealed that high serum levels of palmitic acid promote vascular smooth muscle cell senescence, contributing to plaque instability. Macrophage-specific knockout studies indicated that targeting related signaling pathways could mitigate cardiovascular risks associated with elevated palmitic acid levels .

Case Study 2: In Vitro Effects on Astrocytes

In vitro experiments demonstrated that treatment with palmitic acid resulted in significant cytotoxicity at concentrations above 1 mM, affecting astrocyte viability and function. This suggests potential implications for neurodegenerative conditions where astrocyte health is compromised .

Data Table: Summary of Biological Effects

属性

IUPAC Name |

11,11,12,12-tetradeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。